Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

Catalog No.
S1910699
CAS No.
22518-06-5
M.F
C18H24O5
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,...

CAS Number

22518-06-5

Product Name

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

IUPAC Name

[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylpropanoate

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C18H24O5/c1-11(2)16(19)21-9-18(10-22-18)14-7-6-13(5)8-15(14)23-17(20)12(3)4/h6-8,11-12H,9-10H2,1-5H3

InChI Key

OLARKEMZPWGFJU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2(CO2)COC(=O)C(C)C)OC(=O)C(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C2(CO2)COC(=O)C(C)C)OC(=O)C(C)C

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups such as esters and an epoxy group. Its IUPAC name reflects the presence of two 2-methylpropanoyloxy groups attached to a 9,10-epoxy-p-mentha backbone. The compound is notable for its potential applications in various fields, including pharmaceuticals and agriculture.

Due to its functional groups:

  • Esterification: The hydroxyl group of the ester can react with acids to form new esters.
  • Epoxidation: The epoxy group can participate in ring-opening reactions under acidic or basic conditions, leading to various derivatives.
  • Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed to yield the corresponding alcohols and acids.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene exhibits various biological activities:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, suggesting potential use in antimicrobial formulations.
  • Anti-inflammatory Effects: Studies have indicated that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Toxicity Considerations: While it has beneficial properties, it is also classified as harmful if swallowed and can cause serious eye irritation, necessitating careful handling and usage .

The synthesis of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene typically involves several steps:

  • Starting Materials: The synthesis begins with p-mentha-1,3,5-triene as a base structure.
  • Epoxidation Reaction: This step introduces the epoxy group through oxidation processes using reagents such as peracids.
  • Ester Formation: The introduction of the 2-methylpropanoyloxy groups can be achieved through esterification reactions with 2-methylpropanoic acid.
  • Purification: After synthesis, the product is purified using techniques like column chromatography to isolate the desired compound.

Each step requires careful control of reaction conditions to ensure high yield and purity.

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may be developed into a drug for treating infections or inflammatory conditions.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in agricultural settings as a natural pesticide or fungicide.
  • Flavoring Agents: Given its menthol-like structure, it may also find use in food products as a flavoring agent.

Interaction studies involving Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene focus on its biochemical interactions:

  • Protein Binding: Investigations into how this compound binds to proteins could elucidate its mechanism of action in biological systems.
  • Synergistic Effects: Studies may also explore how this compound interacts with other antimicrobial agents to enhance efficacy.

Understanding these interactions is vital for developing effective therapeutic strategies.

Several compounds share structural similarities with Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
9,10-Epoxy-p-mentha-1,3,5-trieneContains an epoxy groupLacks ester functionality
3-(2-Methylpropanoyloxy)-8-(3-methylbutanoyloxy)-9,10-epoxy-p-mentha-1,3,5-trieneSimilar ester groupsAdditional complexity with multiple substituents
10-Isobutyryloxy-8,9-epoxythymolShares epoxy and ester featuresDerived from thymol; different biological activity profile

These compounds highlight the unique structural attributes of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene while showcasing the diversity within this chemical class. Each compound's distinct features contribute to varying biological activities and potential applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

320.16237386 g/mol

Monoisotopic Mass

320.16237386 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-04-14

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